molecular formula C9H10ClNO B14840352 3-Chloro-4-cyclopropoxy-5-methylpyridine

3-Chloro-4-cyclopropoxy-5-methylpyridine

Cat. No.: B14840352
M. Wt: 183.63 g/mol
InChI Key: ANUSINFYPAIFLW-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-5-methylpyridine is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-5-methylpyridine typically involves the reaction of 3-chloro-4-hydroxy-5-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxy group with the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-cyclopropoxy-5-methylpyridine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of pyridine derivatives with biological macromolecules.

    Medicine: Potential use in the development of pharmaceutical compounds targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-cyclopropoxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-5-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-11-5-8(10)9(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ANUSINFYPAIFLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC2CC2)Cl

Origin of Product

United States

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